N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with phenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution can be facilitated by using reagents like bromine in acetic acid, while nucleophilic substitution may involve reagents like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can lead to various substituted thiazole derivatives .
Scientific Research Applications
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies showing activity against certain cancer cell lines.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: These compounds share a similar thiazole core but differ in their substituents, leading to variations in their biological activities.
2,4-disubstituted thiazoles: These compounds have substitutions at the 2 and 4 positions of the thiazole ring, which can significantly alter their chemical and biological properties.
Uniqueness
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Biological Activity
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide is a synthetic compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with phenoxyacetic acid . The reaction is conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF), often under elevated temperatures to facilitate the reaction.
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent . Research indicates that it exhibits activity against various cancer cell lines by inhibiting specific enzymes and proteins involved in cell proliferation and survival. For instance, studies have shown that compounds with similar thiazole structures demonstrate significant cytotoxicity against human cancer cells, including glioblastoma and melanoma .
The mechanism of action for this compound involves its interaction with molecular targets that modulate cellular processes. It is known to inhibit pathways associated with cell growth and survival, making it a candidate for further development in cancer therapy. The presence of the thiazole ring is crucial for its biological activity, as it facilitates interactions with enzymes and receptors .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds within the thiazole family:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Similar thiazole core | Varies significantly based on substituents |
2,4-disubstituted thiazoles | Substitutions at 2 and 4 positions | Altered chemical properties; some show antimicrobial activity |
This compound stands out due to its specific substitution pattern that imparts unique chemical and biological properties compared to other thiazole derivatives .
Case Studies
Several studies have documented the biological activity of thiazole derivatives similar to N-(5-methyl-4-phenylthiazol). For instance:
- Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested for antimicrobial effects. Some exhibited notable antibacterial activity against strains such as E. coli and S. aureus .
- Antitubercular Activity : Certain thiazole compounds demonstrated effective antitubercular properties, indicating their potential use in treating tuberculosis.
- Anti-HIV Activity : While many compounds show promise against various pathogens, some studies reported a lack of efficacy against HIV, highlighting the need for further research into specific structural modifications that could enhance antiviral properties .
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-17(14-8-4-2-5-9-14)20-18(23-13)19-16(21)12-22-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAUSICKVBSWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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